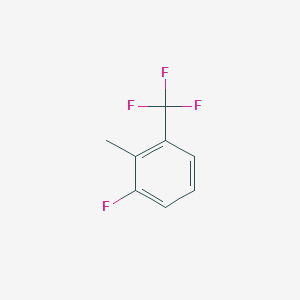

3-Fluoro-2-methylbenzotrifluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGIKTVAIPINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474669 | |

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910911-43-2 | |

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylbenzotrifluoride (CAS Number: 910911-43-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzotrifluoride, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of fluorine, methyl, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex molecules. This document details the compound's properties, outlines a robust synthetic methodology, provides an analysis of its expected spectroscopic characteristics, and explores its potential reactivity and applications, particularly in the realm of drug discovery.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in modern drug discovery and materials science.[1] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2] this compound presents a unique scaffold where the interplay between the fluoro, methyl, and trifluoromethyl substituents can be exploited for the rational design of novel compounds with tailored properties.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a research setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below. Data for isomers are provided for comparative context.

| Property | This compound | 2-Fluorobenzotrifluoride | 3-Fluorobenzotrifluoride |

| CAS Number | 910911-43-2 | 392-85-8[3] | 401-80-9[4] |

| Molecular Formula | C₈H₆F₄ | C₇H₄F₄[3] | C₇H₄F₄[4] |

| Molecular Weight | 178.13 g/mol | 164.10 g/mol [3] | 164.10 g/mol [4] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid[3] | Colorless to yellow liquid[4] |

| Boiling Point | 128.6°C at 760 mmHg | 114°C[3] | 101-102°C[4] |

| Density | No data available | 1.293 g/mL at 25°C[3] | 1.302 g/mL at 25°C[4] |

| Refractive Index | No data available | n²⁰/D 1.406[3] | n²⁰/D 1.4[4] |

Safety Information

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its accessibility in research. The Balz-Schiemann reaction, a classic method for the conversion of aromatic amines to aryl fluorides, presents a feasible pathway starting from 2-methyl-3-(trifluoromethyl)aniline.[5] Modern adaptations of this reaction often employ ionic liquids to improve safety and yield.[6]

Proposed Synthetic Pathway: Balz-Schiemann Reaction

The synthesis involves the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Fluorobenzotrifluoride(392-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

3-Fluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a highly valued substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity and lipophilicity. The additional presence of a fluorine atom and a methyl group on the benzene ring of this compound creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical data resource for researchers and developers working with this compound.

Molecular Identity and Structure

The foundational step in understanding the behavior of any chemical entity is to establish its fundamental identity. The structural arrangement of this compound dictates its reactivity, interactions, and physical characteristics.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene | [1] |

| Synonyms | alpha,alpha,alpha,3-Tetrafluoro-o-xylene | [1] |

| CAS Number | 910911-43-2 | [2][3] |

| Molecular Formula | C₈H₆F₄ | [2] |

| Molecular Weight | 178.13 g/mol | [2][3] |

| InChI Key | YUCGIKTVAIPINQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, formulation, and predicting its behavior in various systems. While some experimental data for this compound is available, a complete profile is not yet fully documented in public literature.

| Property | Value | Source |

| Physical Form | Clear Liquid | [3] |

| Purity | ≥98% | [3] |

| Boiling Point | 128.6°C at 760 mmHg | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Expert Insights: The boiling point of 128.6°C is in the expected range for a substituted aromatic compound of this molecular weight. The presence of four fluorine atoms generally increases volatility compared to non-fluorinated analogues. The solubility is anticipated to be low in water and high in common organic solvents, a characteristic feature of many fluorinated organic compounds. The lack of publicly available data for properties like density and refractive index highlights an opportunity for further experimental characterization of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic signals would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methyl group should present as a singlet or a narrow multiplet depending on coupling to the aromatic fluorine.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants would be diagnostic for the substitution pattern.

-

¹³C NMR: The carbon NMR would display eight distinct signals for the carbon atoms in the molecule. The signals for the carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 178.13. Common fragmentation patterns would likely involve the loss of a fluorine atom, a methyl group, or the entire trifluoromethyl group.

Experimental Protocol: NMR Analysis of Fluorinated Aromatic Compounds

The following provides a general workflow for the NMR analysis of compounds like this compound, designed to ensure high-quality, reproducible data.

Diagram: Workflow for NMR Analysis

Caption: General workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy: Obtain a fluorine-19 NMR spectrum. It is often beneficial to run both a proton-coupled and a proton-decoupled experiment to observe ¹H-¹⁹F coupling constants. A common external reference for ¹⁹F NMR is CFCl₃.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be useful to differentiate between CH, CH₂, and CH₃ carbons. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Spectroscopy (Optional): If the structure is unknown or requires unambiguous confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Data Processing and Analysis: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure of this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

| Hazard Information | GHS Classification |

| Signal Word | Danger |

| Pictograms | GHS02 (Flammable), GHS07 (Irritant) |

| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Source:[1]

Store in a tightly closed container in a cool, dry place away from ignition sources.

Synthesis and Application Context

While a detailed synthesis protocol is beyond the scope of this physical properties guide, it is pertinent to note that this compound is typically synthesized through multi-step organic reactions. A common synthetic route may involve the Sandmeyer reaction of a corresponding aniline derivative or nucleophilic aromatic substitution reactions.

The physical properties outlined in this guide are crucial for its application as an intermediate in drug discovery. For instance, its boiling point dictates the appropriate purification methods (e.g., distillation), while its solubility characteristics inform the choice of reaction solvents. The unique electronic properties conferred by the fluoro and trifluoromethyl groups make it an attractive scaffold for developing new therapeutic agents, particularly in areas where metabolic stability and enhanced binding are desired.

Conclusion

This compound is a valuable building block with a unique combination of functional groups that are highly relevant to modern drug development and materials science. This guide has compiled the available physical and safety data to provide a foundational resource for researchers. While key experimental data points are still needed to complete its physicochemical profile, the information presented here offers essential insights for its safe handling, application, and further investigation. As research into fluorinated compounds continues to expand, a more comprehensive understanding of the properties of molecules like this compound will undoubtedly emerge.

References

An In-depth Technical Guide to 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, into organic scaffolds can profoundly alter a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 1-fluoro-2-methyl-3-(trifluoromethyl)benzene, a key building block in the synthesis of complex organic molecules. We will delve into its structural attributes, the synergistic effects of its substituents, and its applications, particularly in the realm of drug discovery.

The presence of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Specifically, the trifluoromethyl group is a powerful electron-withdrawing group that can significantly influence the electronic properties of an aromatic ring, enhancing lipophilicity and metabolic stability. This guide will serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Table of Contents

-

Chemical and Physical Properties

-

Spectroscopic Data Analysis

-

Synthesis and Reactivity

-

Applications in Drug Discovery and Medicinal Chemistry

-

Safety and Handling

-

References

Chemical and Physical Properties

1-Fluoro-2-methyl-3-(trifluoromethyl)benzene, also known as 3-fluoro-2-methylbenzotrifluoride, possesses a unique combination of substituents that dictate its physical and chemical behavior.

| Property | Value | Source |

| CAS Number | 910911-43-2 | |

| Molecular Formula | C8H6F4 | |

| Molecular Weight | 178.13 g/mol | |

| Boiling Point | 128.6±35.0 °C (Predicted) | |

| Density | 1.241±0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C |

Structural Visualization

The structural arrangement of the fluorine, methyl, and trifluoromethyl groups on the benzene ring is critical to its reactivity and utility.

Caption: 2D Structure of 1-fluoro-2-methyl-3-(trifluoromethyl)benzene.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The methyl group will appear as a singlet, likely in the range of δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and methyl groups will also exhibit characteristic shifts.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group, which will appear as a singlet. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Strong C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will be influenced by the substituents, with potential losses of F, CF₃, and CH₃ fragments.

Synthesis and Reactivity

Synthesis Pathways

Aromatic compounds bearing trifluoromethyl groups are prevalent in pharmaceuticals and advanced organic materials. The synthesis of 1-fluoro-2-methyl-3-(trifluoromethyl)benzene can be approached through several strategic routes, often involving the introduction of the trifluoromethyl group onto a pre-functionalized benzene ring. Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-CF₃ bonds.

One plausible synthetic approach involves the fluorination of a corresponding precursor, such as a trichloromethyl-substituted benzene derivative, using hydrofluoric acid under pressure.

Caption: Generalized synthetic workflow for fluorinated benzene derivatives.

Reactivity Insights

The electronic properties of the benzene ring in 1-fluoro-2-methyl-3-(trifluoromethyl)benzene are significantly influenced by its three distinct substituents.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Methyl Group: The methyl group is an electron-donating group through induction (+I) and hyperconjugation.

-

Trifluoromethyl Group: The CF₃ group is a

An In-depth Technical Guide to α,α,α,3-Tetrafluoro-o-xylene: A Trifluoromethylated Aromatic Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules has become a paramount strategy in the design of advanced materials and pharmaceuticals. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of α,α,α,3-Tetrafluoro-o-xylene, a fluorinated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific data for this compound is not extensively documented, this guide synthesizes available information, draws logical inferences from closely related analogues, and presents a cohesive body of knowledge to support its application in research and development.

Chemical Identity and Physicochemical Properties

α,α,α,3-Tetrafluoro-o-xylene, systematically named 1-fluoro-2-methyl-3-(trifluoromethyl)benzene or 3-Fluoro-2-methylbenzotrifluoride, is a polysubstituted aromatic compound. Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethyl group in a 1, 2, and 3 arrangement, respectively.

| Identifier | Value |

| IUPAC Name | 1-fluoro-2-methyl-3-(trifluoromethyl)benzene |

| Synonyms | α,α,α,3-Tetrafluoro-o-xylene, this compound |

| CAS Number | 910911-43-2[1][2] |

| Molecular Formula | C8H6F4[2] |

| Molecular Weight | 178.13 g/mol [1][2] |

| Physical Form | Clear Liquid[1] |

Physicochemical Data Summary

| Property | α,α,α,3-Tetrafluoro-o-xylene (Predicted/Estimated) | 3-Fluorobenzotrifluoride (Experimental Data) |

| Boiling Point | ~120-130 °C | 101-102 °C[3][4] |

| Density | ~1.2-1.3 g/mL at 25 °C | 1.302 g/mL at 25 °C[3][4] |

| Refractive Index | ~1.42 | n20/D 1.4[3][4] |

| Purity | ≥98% (Commercially available)[1] | 99% (Commercially available)[3] |

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for α,α,α,3-Tetrafluoro-o-xylene are not publicly available. However, based on the known spectral data of related benzotrifluoride derivatives, we can predict the key features of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted spectra for α,α,α,3-Tetrafluoro-o-xylene are as follows:

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The aromatic region will display a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl group will appear as a singlet, potentially showing a small long-range coupling to the ring fluorine.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the eight carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for this molecule and is expected to show two distinct signals: one for the trifluoromethyl group and one for the single fluorine atom on the aromatic ring. The trifluoromethyl group will likely appear as a singlet, while the aromatic fluorine will be a multiplet due to coupling with the aromatic protons. The chemical shifts of substituted benzotrifluorides are influenced by the electronic nature of the other substituents on the ring.[5][6]

Caption: Predicted NMR spectral features for α,α,α,3-Tetrafluoro-o-xylene.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-F stretching (CF₃): Strong, broad absorptions in the 1350-1100 cm⁻¹ region.

-

C-F stretching (aromatic): ~1250-1000 cm⁻¹

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely involve the loss of a fluorine atom to give an [M-F]⁺ ion, and cleavage of the trifluoromethyl group to give a [M-CF₃]⁺ ion. The fragmentation of benzotrifluorides often proceeds through stable cationic intermediates.[7][8]

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, optimized synthesis for α,α,α,3-Tetrafluoro-o-xylene is not detailed in the available literature, a plausible multi-step synthesis can be proposed based on established methodologies for the preparation of related fluorinated aromatics. A potential route starts from the readily available benzotrifluoride.

A Proposed Multi-Step Synthesis:

-

Nitration: Nitration of benzotrifluoride with a mixture of nitric acid and sulfuric acid would yield 3-nitrobenzotrifluoride as the major product, due to the meta-directing effect of the trifluoromethyl group.[9]

-

Methylation: The introduction of a methyl group ortho to the trifluoromethyl group can be challenging. A potential route involves the reaction of 3-nitrobenzotrifluoride with a methylating agent. A patented process describes the reaction of 3-nitrobenzotrifluoride with trimethyl sulphoxonium halide to afford 3-nitro-2-methylbenzotrifluoride.[9]

-

Reduction: The nitro group of 3-nitro-2-methylbenzotrifluoride can be reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl), to yield 3-amino-2-methylbenzotrifluoride.[9]

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting aniline can then be converted to the target compound via a Balz-Schiemann reaction. This involves diazotization of the amino group with nitrous acid to form a diazonium salt, followed by thermal decomposition of the diazonium tetrafluoroborate salt to introduce the fluorine atom at the 3-position.

Caption: A plausible synthetic route to α,α,α,3-Tetrafluoro-o-xylene.

Reactivity Profile

The reactivity of α,α,α,3-Tetrafluoro-o-xylene is governed by the interplay of its three substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group, while the fluorine and methyl groups are activating and ortho-, para-directing. The overall effect will be a deactivated ring towards electrophilic substitution, with the position of substitution being influenced by the combined directing effects of the three groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl and fluorine groups can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to these groups.

-

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation or oxidation under appropriate conditions.

-

Stability of the Trifluoromethyl Group: The CF₃ group is generally very stable to a wide range of reaction conditions. However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[10]

Applications in Drug Discovery and Development

While specific applications of α,α,α,3-Tetrafluoro-o-xylene in drug development are not documented, its structural motifs are highly relevant to medicinal chemistry. Trifluoromethylated aromatic compounds are prevalent in modern pharmaceuticals.[11][12][13]

The Role of the Trifluoromethyl Group in Medicinal Chemistry:

-

Metabolic Stability: The strong C-F bond in the trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[11]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[11]

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, leading to enhanced binding interactions with biological targets.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a drug's steric and electronic properties.[5][6][14]

Potential as a Synthetic Building Block:

α,α,α,3-Tetrafluoro-o-xylene can serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The presence of multiple, distinct functional groups (F, CH₃, CF₃) on the aromatic ring allows for selective functionalization and the introduction of this scaffold into a variety of molecular architectures. For instance, the methyl group could be functionalized to introduce a linking group, while the aromatic ring could be further substituted to build out the desired pharmacophore.

Safety and Handling

α,α,α,3-Tetrafluoro-o-xylene is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this chemical.

GHS Hazard Information:

-

Pictograms: GHS02 (Flammable), GHS07 (Harmful/Irritant)[1]

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

α,α,α,3-Tetrafluoro-o-xylene represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique substitution pattern offers a platform for the creation of novel chemical entities with potentially valuable biological activities. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a solid foundation for researchers by synthesizing available information and offering predictive insights into its properties, synthesis, and reactivity. Further investigation into the chemistry and applications of α,α,α,3-Tetrafluoro-o-xylene is warranted and could lead to the development of new therapeutics and advanced materials.

References

- 1. This compound | 910911-43-2 [sigmaaldrich.com]

- 2. 910911-43-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 4. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectsci.au [connectsci.au]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Benzotrifluoride(98-08-8) MS spectrum [chemicalbook.com]

- 10. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

- 12. researchgate.net [researchgate.net]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 14. rsc.org [rsc.org]

A Technical Guide to 3-Fluoro-2-methylbenzotrifluoride: Properties, Reactivity, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzotrifluoride (CAS No. 910911-43-2), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. With a molecular weight of 178.13 g/mol , its structure combines a trifluoromethyl group, a fluorine atom, and a methyl group on a benzene ring, creating a unique electronic and steric profile.[1][2] This document details the compound's chemical identity, physicochemical properties, safety protocols, and explores its potential as a strategic building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and advanced materials.

Core Chemical Identity and Structural Analysis

This compound is a substituted toluene derivative whose utility is defined by the interplay of its functional groups. Understanding its core identity is the first step in leveraging its synthetic potential.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene | |

| Synonyms | alpha,alpha,alpha,3-Tetrafluoro-o-xylene | |

| CAS Number | 910911-43-2 | [1][2][3] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1][2] |

| InChI Key | YUCGIKTVAIPINQ-UHFFFAOYSA-N | [2] |

Molecular Structure and Mechanistic Insights

The arrangement of substituents on the aromatic ring is critical to the molecule's reactivity. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and enhances the acidity of any benzylic protons. The fluorine atom also withdraws electron density via the inductive effect but can donate electron density through resonance. The ortho-positioned methyl group provides steric bulk and is a weak electron-donating group.

This specific substitution pattern makes the compound a valuable and unique building block. For instance, the trifluoromethyl group is highly sought after in drug development for its ability to increase metabolic stability, enhance binding affinity, and improve lipophilicity, thereby positively modulating a drug candidate's pharmacokinetic profile.[4]

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Effective utilization of any chemical requires a thorough understanding of its physical properties and associated hazards.

Physicochemical Properties

This compound is supplied as a clear liquid and is typically available with a purity of 98% or higher.[2]

| Property | Value | Source(s) |

| Physical Form | Clear Liquid | [2] |

| Purity | ≥98% | [2] |

| Storage Temperature | Ambient Temperature | [2] |

GHS Safety and Handling Protocols

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory. The compound is a highly flammable liquid and vapor, and causes skin, eye, and respiratory irritation.

| Hazard Information | Details | Source(s) |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Codes | P260, P271, P280 |

Experimental Protocol: Safe Handling

-

Engineering Controls: Work exclusively in a certified chemical fume hood to manage flammable vapors and prevent inhalation. Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a full-face shield.

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge, a potential ignition source. Use spark-proof tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Do not flush to drains. Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Pathways and Applications

While specific synthetic routes for this compound are not extensively published, its structure suggests logical pathways from common benzotrifluoride precursors. Its primary value lies in its role as an intermediate for more complex target molecules.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the multi-step modification of a simpler, commercially available benzotrifluoride. The workflow below illustrates a conceptual pathway, demonstrating the types of reactions common in the synthesis of fluorinated aromatics. Such pathways often begin with nitration to introduce a functional group that can later be reduced and transformed, for example, via a Sandmeyer or Balz-Schiemann reaction, to install a fluorine atom.[6][7]

Caption: Conceptual workflow for the synthesis of fluorinated benzotrifluorides.

This process highlights the strategic introduction of functional groups. The initial nitration of benzotrifluoride directs the nitro group to the meta position, followed by methylation.[7] Subsequent reduction of the nitro group yields an aniline derivative, which is a versatile precursor for introducing a fluorine atom via diazotization followed by a fluorinating agent.[7][8]

Applications in Drug Discovery and Materials Science

The true value of this compound is as a sophisticated building block.

-

Pharmaceutical Synthesis: Its aniline-derived precursors are essential intermediates in the preparation of anti-inflammatory and analgesic agents.[7] The trifluoromethylphenyl moiety is a common scaffold in modern pharmaceuticals. By providing a unique substitution pattern, this compound allows researchers to perform structure-activity relationship (SAR) studies, fine-tuning a molecule's properties to enhance efficacy and reduce side effects.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine and trifluoromethyl groups can enhance the potency and environmental persistence of herbicides and pesticides.

-

Advanced Materials: Fluorinated organic compounds are integral to the development of high-performance polymers, liquid crystals, and coatings.[9] These materials often exhibit superior thermal stability, chemical resistance, and specific dielectric properties, making them suitable for aerospace, electronics, and industrial applications.[9]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a specialized tool for chemical innovation. Its carefully arranged functional groups—the stabilizing trifluoromethyl, the reactive fluorine, and the sterically influencing methyl group—offer a powerful platform for designing next-generation pharmaceuticals and materials. For researchers in drug development and materials science, this compound represents a valuable intermediate for accessing novel chemical space and creating molecules with enhanced, tailored properties. Proper, safe handling is paramount to unlocking its full synthetic potential.

References

- 1. 910911-43-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 910911-43-2 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 3-Fluorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 6. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-2-methylbenzotrifluoride: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. 3-Fluoro-2-methylbenzotrifluoride, a substituted toluene derivative, represents a valuable building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of more complex molecules derived from it.

This technical guide provides a comprehensive overview of the boiling point and density of this compound. In the absence of publicly available experimental data for this specific compound, this guide presents predicted values derived from computational models and outlines detailed, field-proven methodologies for their empirical determination.

Physicochemical Properties of this compound

Due to the limited availability of experimental data, the following properties for this compound (CAS: 910911-43-2) are predicted based on its chemical structure using advanced computational algorithms. Such predictive models are widely used in the pharmaceutical industry to estimate the properties of novel compounds.

| Property | Predicted Value | Notes |

| Boiling Point | 145-155 °C | At standard atmospheric pressure (760 mmHg). This prediction is based on the structural similarity to related compounds such as 3-methylbenzotrifluoride (Boiling Point: 130 °C). The addition of a fluorine atom is expected to increase the boiling point due to increased molecular weight and polarity. |

| Density | 1.25 - 1.35 g/mL | At 25 °C. This estimation is based on the known densities of similar fluorinated aromatic compounds. The high atomic mass of fluorine relative to hydrogen leads to a higher density. |

The Role of Boiling Point and Density in Drug Development

The boiling point and density of a chemical compound are fundamental physical constants that have significant implications throughout the drug development pipeline:

-

Purity Assessment: A sharp and constant boiling point is a key indicator of the purity of a liquid compound. Any deviation or a wide boiling range suggests the presence of impurities.

-

Reaction and Process Control: Knowledge of the boiling point is crucial for designing and controlling synthetic reactions, especially those involving distillation for purification. It dictates the appropriate temperature and pressure conditions to avoid loss of material or unwanted side reactions.

-

Formulation and Manufacturing: Density is a critical parameter in the formulation of liquid dosage forms, ensuring accurate dosing and consistency. It is also essential for process engineering calculations in large-scale manufacturing.

-

Structure-Activity Relationship (SAR) Studies: Physicochemical properties like boiling point and density are influenced by intermolecular forces, which also play a role in drug-receptor interactions. Understanding these properties for a scaffold like this compound can provide insights into the behavior of its derivatives. The introduction of fluorine can alter these properties, impacting bioavailability and metabolic stability[1][2][3].

Experimental Determination of Boiling Point and Density

The following protocols describe standard and reliable methods for the experimental determination of the boiling point and density of liquid organic compounds like this compound.

Experimental Workflow for Physicochemical Characterization

References

Spectroscopic properties of 3-Fluoro-2-methylbenzotrifluoride

An In-Depth Technical Guide to the Spectroscopic Properties of 3-Fluoro-2-methylbenzotrifluoride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic properties of this compound (CAS No. 910911-43-2), a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. As a structural motif, the trifluoromethyl group is known to enhance critical molecular properties such as metabolic stability and binding affinity, making compounds like this pivotal for modern drug discovery. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering predictive data, standardized protocols, and expert interpretation for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical applicability.

Introduction and Strategic Importance

This compound, with a molecular formula of C₈H₆F₄ and a molecular weight of 178.13 g/mol , is a key building block in organic synthesis. The strategic placement of a trifluoromethyl (-CF₃) group, a fluorine atom, and a methyl (-CH₃) group on a benzene ring creates a unique electronic and steric environment. In medicinal chemistry, the -CF₃ group is a bioisostere for several functional groups and is prized for its ability to increase lipophilicity and block metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[1] The additional fluorine atom further modulates the molecule's electronic properties and can enhance binding interactions with target proteins.

A thorough characterization using spectroscopic methods is the cornerstone of its application, ensuring identity, purity, and structural integrity before its incorporation into complex target molecules. This guide provides a foundational spectroscopic framework for this purpose.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents a distinct substitution pattern on the aromatic ring. Understanding this arrangement is critical for predicting and interpreting its spectroscopic data.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset for unambiguous characterization.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the aromatic protons and the methyl group.

-

Aromatic Region (δ 7.0-7.8 ppm): Three distinct signals are expected for the protons at the C⁴, C⁵, and C⁶ positions. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will cause these protons to resonate downfield. The precise chemical shifts and multiplicities will be governed by complex spin-spin coupling with each other (³JHH, ⁴JHH) and with the fluorine atom (³JHF, ⁴JHF, ⁵JHF).

-

Methyl Region (δ 2.3-2.6 ppm): The methyl group protons attached to C² will appear as a singlet or a narrow quartet due to a small four-bond coupling to the ring fluorine (⁴JHF). Its chemical shift is influenced by its position adjacent to the bulky and electron-withdrawing -CF₃ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbons directly attached to fluorine (C³) and the trifluoromethyl group (C¹) will show large one-bond and two-bond C-F couplings, respectively. The C³ signal will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The C¹ signal will be a quartet due to coupling with the three fluorine atoms of the -CF₃ group (¹JCF ≈ 270-275 Hz).[4] Other aromatic carbons will also exhibit smaller C-F couplings.

-

-CF₃ Carbon (δ ~123-128 ppm): This carbon signal will appear as a quartet with a very large coupling constant (¹JCF ≈ 272 Hz), often overlapping with the aromatic region.[4]

-

Methyl Carbon (δ ~15-20 ppm): The methyl carbon will appear as a quartet due to two-bond coupling with the ring fluorine (²JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]

-

-CF₃ Group (δ ~ -60 to -63 ppm): The trifluoromethyl group will appear as a singlet, as there are no adjacent fluorine atoms to couple with. Its chemical shift is characteristic of an aromatic -CF₃ group.[4][6]

-

Aromatic Fluorine (δ ~ -110 to -120 ppm): The single fluorine atom on the ring will appear as a complex multiplet due to coupling with the nearby aromatic protons (³JHF, ⁴JHF).

Predicted NMR Data Summary

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 7.0 - 7.8 | Multiplets | C⁴-H, C⁵-H, C⁶-H |

| ~ 2.3 - 2.6 | Singlet / Narrow Quartet | C²-CH₃ | |

| ¹³C NMR | ~ 123 - 128 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |

| ~ 120 - 140 | Various | Aromatic Carbons | |

| ~ 15 - 20 | Quartet (²JCF) | -CH₃ | |

| ¹⁹F NMR | ~ -60 to -63 | Singlet | -CF₃ |

| ~ -110 to -120 | Multiplet | C³-F |

Experimental Protocol: Acquiring NMR Spectra

This protocol ensures high-quality, reproducible data for structural verification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the historical standard (δ = 0.00 ppm), though modern spectrometers can reference internally.[4]

-

Transfer the solution into a clean, undamaged 5 mm NMR tube using a Pasteur pipette.[7]

-

Securely cap the tube and wipe the exterior clean.

-

-

Instrument Setup:

-

Before approaching the spectrometer, remove all ferromagnetic items (keys, watches, etc.).[8]

-

Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's guide.

-

Place the sample into the magnet, either manually or via an autosampler.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire standard ¹H, ¹³C, and ¹⁹F spectra using pre-defined instrument parameters. A typical ¹³C experiment may require a longer acquisition time due to the low natural abundance of the isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal for ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Weak to medium bands corresponding to aromatic and aliphatic C-H stretches, respectively.

-

C=C Stretching (1600-1450 cm⁻¹): Several sharp bands of variable intensity characteristic of the aromatic ring.

-

C-F and -CF₃ Stretching (1350-1100 cm⁻¹): This region will be dominated by very strong, broad absorption bands. The C-F stretching of the aromatic fluorine and the symmetric and asymmetric stretching modes of the -CF₃ group are found here.[9][10][11] These intense signals are often the most recognizable feature in the IR spectrum of fluorinated compounds.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350 - 1100 | Very Strong, Broad | C-F and -CF₃ Stretches |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation.[12][13]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.[14] Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

-

For solids, a small amount of powder would be placed on the crystal and firm contact would be established using a pressure clamp.

-

-

Data Acquisition:

-

Initiate the scan. The IR beam passes through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few microns into the sample.[15][16]

-

The sample absorbs energy at specific frequencies, attenuating the reflected beam. The detector measures this attenuation.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹) is displayed.

-

Label the major peaks and compare their positions to known correlation tables to confirm the presence of expected functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 178, corresponding to the molecular weight of C₈H₆F₄.

-

Fragmentation: Energetically unstable molecular ions will break into smaller, characteristic fragments.[17][18] Key predicted fragmentation pathways include:

-

Loss of F (m/z 159): Cleavage of a fluorine atom from the -CF₃ group.

-

Loss of CH₃ (m/z 163): Cleavage of the methyl group.

-

Loss of CF₃ (m/z 109): This is often a significant fragment for benzotrifluoride derivatives, resulting in a C₇H₆F⁺ ion.[19]

-

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 178 | [C₈H₆F₄]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of methyl radical |

| 159 | [M - F]⁺ | Loss of fluorine radical |

| 109 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile, thermally stable compounds like this compound.[20][21]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like hexane or dichloromethane.[22]

-

Ensure the sample is free of particulates by filtering or centrifugation.

-

Transfer the solution to a 1.5 mL glass autosampler vial.

-

-

Instrument Setup:

-

GC: Use a non-polar capillary column (e.g., DB-5). Set a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 250 °C) to ensure separation from any impurities.

-

MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample into the GC inlet.

-

The compound is vaporized, separated from the solvent and any impurities on the column, and then enters the MS source.

-

In the source, molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Integrated Spectroscopic Analysis Workflow

A robust analytical workflow ensures comprehensive and reliable characterization of the target molecule. It integrates the techniques described above into a logical sequence, where the results from one method complement and validate the others.

Caption: General workflow for the spectroscopic characterization of a small molecule.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach. ¹⁹F NMR provides definitive evidence of the two distinct fluorine environments. ¹H and ¹³C NMR confirm the substitution pattern and carbon-hydrogen framework through characteristic chemical shifts and C-F/H-F coupling constants. IR spectroscopy offers rapid confirmation of the key functional groups, especially the highly intense C-F and -CF₃ absorptions. Finally, mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation patterns. The predictive data and standardized protocols within this guide serve as a robust resource for scientists, enabling confident identification and quality control of this valuable synthetic building block.

References

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. azom.com [azom.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 9. ias.ac.in [ias.ac.in]

- 10. benthamopen.com [benthamopen.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. s4science.at [s4science.at]

- 16. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. uni-saarland.de [uni-saarland.de]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 22. uoguelph.ca [uoguelph.ca]

A Technical Guide to 3-Fluoro-2-methylbenzotrifluoride for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of 3-Fluoro-2-methylbenzotrifluoride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, strategic applications in pharmaceutical R&D, and best practices for its handling and use.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for medicinal chemists. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound (Figure 1) is a valuable trifluoromethylated aromatic compound that serves as a versatile starting material for the synthesis of complex, biologically active molecules.

Figure 1. Chemical Structure of this compound

Physicochemical Properties and Commercial Availability

This compound is a clear liquid at room temperature. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 910911-43-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1][3][4][5] |

| Physical Form | Liquid-Clear | [1][3][5] |

| Purity | Typically ≥98% | [1][3][5] |

| Boiling Point | 128.6°C at 760 mmHg | [3] |

| Storage Temperature | Ambient Temperature | [1][3][5] |

This compound is readily available from a number of reputable chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity. A list of prominent commercial suppliers is provided in Table 2.

| Supplier | Available Purity | Notes |

| Sigma-Aldrich | 98% | Distributed for Apollo Scientific Ltd.[1][3][4][5] |

| Apollo Scientific | 98% | Manufacturer and primary supplier.[2] |

| Matrix Scientific | Not specified | Offers custom synthesis and bulk quantities.[6] |

| Oakwood Products, Inc. | 98% | Available through distributors like Neta Scientific.[7] |

| Fluorochem | 95.0% | Available through distributors like SciSupplies.[8] |

| Crysdot LLC | Not specified | Provides basic physical properties and offers quotations.[3] |

| Laibo Chem | Not specified | Available in various package sizes.[4] |

Role in Drug Discovery and Medicinal Chemistry

The strategic placement of fluoro and trifluoromethyl groups on an aromatic ring, as seen in this compound, offers several advantages in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. This can increase the half-life of a drug candidate.[7][8]

-

Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to cross biological membranes.[7][8]

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable electrostatic and hydrophobic interactions with biological targets, leading to enhanced binding affinity and selectivity.[8]

A key application of this building block lies in its conversion to derivatives such as 3-amino-2-methylbenzotrifluoride. This amino-substituted intermediate is particularly valuable in the synthesis of anti-inflammatory and analgesic agents.

Synthetic Pathways and Methodologies

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and industrially relevant synthetic route can be inferred from related patent literature. The general strategy involves a multi-step process starting from benzotrifluoride, as illustrated in the workflow below.

Figure 2. Generalized synthetic workflow for this compound.

Exemplary Protocol for a Key Transformation: Reduction of a Nitro Intermediate

The following protocol is a generalized example for the reduction of a nitroaromatic intermediate, a common step in the utilization of building blocks derived from this compound. This protocol is based on established methods for similar transformations.

Objective: To reduce a nitro-substituted benzotrifluoride derivative to its corresponding aniline.

Materials:

-

Nitro-substituted benzotrifluoride derivative

-

Ethanol or Methanol (solvent)

-

Palladium on carbon (Pd/C, 10% w/w) catalyst

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

-

Hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable reaction flask, dissolve the nitro-substituted benzotrifluoride derivative in ethanol or methanol.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm) and begin vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amino-substituted product.

-

Purification (if necessary): The crude product can be purified by column chromatography or recrystallization, if required.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard Statements:

Precautionary Statements:

Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of novel pharmaceutical agents. Its unique substitution pattern provides medicinal chemists with a versatile scaffold to introduce fluorine and trifluoromethyl groups, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of its chemical properties, synthetic utility, and safe handling practices is essential for its effective application in drug discovery and development programs.

References

- 1. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 3. This compound | 910911-43-2 [sigmaaldrich.com]

- 4. This compound | 910911-43-2 [sigmaaldrich.com]

- 5. This compound | 910911-43-2 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 8. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Synthesis

Executive Summary

The substitution of hydrogen with fluorine has become one of the most powerful strategies in modern molecular design, profoundly impacting the pharmaceutical, agrochemical, and materials science sectors. Organofluorine compounds now account for over 20% of all pharmaceuticals on the market, a testament to the transformative effects of this small, yet highly electronegative, element.[1][2] The strategic incorporation of fluorine or fluorine-containing moieties can dramatically alter a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles and practical methodologies for utilizing fluorinated building blocks in synthesis. We will explore the fundamental influence of fluorine on molecular properties, survey a toolbox of common fluorinated building blocks, and provide detailed protocols for their strategic incorporation, underpinned by mechanistic insights.

Chapter 1: The Unique Influence of Fluorine in Molecular Design

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its profound impact on molecular behavior.[2] These characteristics are not merely academic; they translate into tangible, predictable, and often highly beneficial modifications of a molecule's properties.

Modulation of Physicochemical Properties

The introduction of fluorine can predictably tune key parameters that govern a molecule's journey and interaction within a biological system.

-

Acidity and Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine significantly influences the pKa of nearby functional groups. For instance, fluorination of a carboxylic acid stabilizes the carboxylate anion, thereby increasing its acidity (lowering the pKa). Conversely, it decreases the basicity of amines by reducing the electron density on the nitrogen atom.[4][5] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

| Compound | Isomer | pKa Value |

| Benzoic Acid (Reference) | - | 4.20 |

| Monofluorobenzoic Acids | 2-Fluoro | 3.27 |

| 3-Fluoro | 3.86 | |

| 4-Fluoro | 4.14 | |

| Difluorobenzoic Acids | 2,6-Difluoro | 2.13 |

| 3,5-Difluoro | 3.37 | |

| Trifluorobenzoic Acids | 2,4,6-Trifluoro | 1.83 |

| 3,4,5-Trifluoro | 3.29 | |

| Table 1: Comparative pKa values of fluorinated benzoic acids, demonstrating the increase in acidity with fluorine substitution. A lower pKa indicates a stronger acid.[6] |

-

Lipophilicity (LogP): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. While often assumed to universally increase lipophilicity, the effect of fluorine is nuanced. A single fluorine atom may only slightly increase the octanol-water partition coefficient (LogP), whereas a trifluoromethyl (-CF3) group imparts a significant lipophilic character, comparable to an isopropyl or tert-butyl group.[1][7] This allows for fine-tuning of a molecule's ability to cross lipid membranes.[8]

| Parent Drug | Fluorinated Analogue | LogP (Parent) | LogP (Analogue) | Change in LogP |

| Warfarin | - | 3.23 (calc.) | - | - |

| Prasugrel | (contains fluorine) | - | 1.60 (calc.) | - |

| Febuxostat | (contains fluorine) | - | 1.98-2.71 (exp.) | - |

| Table 2: LogP values for select drugs. Direct parent-to-analogue comparisons are often complex, but the data illustrates the range of lipophilicity observed in fluorinated compounds.[5][9] |

-

Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol.[10] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by metabolic enzymes, such as cytochrome P450s.[5] This "metabolic shield" can significantly increase a drug's half-life and bioavailability.[11]

Conformational and Binding Effects

Fluorine's electronic properties can also induce subtle but significant changes in molecular conformation and binding interactions. The introduction of fluorine can alter bond lengths and angles, leading to a preference for specific rotamers or conformations that may be more favorable for binding to a biological target. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's active site, potentially increasing binding affinity and selectivity.[3]

Chapter 2: A Modern Toolbox of Fluorinated Building Blocks

The field of organofluorine chemistry has evolved from using hazardous reagents like elemental fluorine to employing a sophisticated array of stable, selective, and commercially available building blocks and reagents. These can be broadly categorized by the type of fluorine moiety they introduce.

| Fluorine Moiety | Common Building Blocks / Reagents | Key Characteristics |

| Monofluoride (-F) | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic "F+" sources; suitable for late-stage functionalization. |

| Cesium Fluoride (CsF), Potassium Fluoride (KF) | Nucleophilic "F-" sources; used in SNAr and halide exchange reactions. | |

| Difluoromethyl (-CHF2) | Difluoromethyl Phenyl Sulfone | Nucleophilic difluoromethyl source. |

| Trifluoromethyl (-CF3) | Togni's Reagents, Umemoto's Reagents | Electrophilic trifluoromethylating agents. |

| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic trifluoromethyl source, activated by fluoride. | |

| Trifluoromethanesulfonyl Chloride (CF3SO2Cl) | Radical trifluoromethyl source under photoredox conditions. |

Table 3: A selection of common reagents for introducing fluorine-containing groups.

The "building block" approach involves synthesizing larger molecules from smaller, pre-fluorinated fragments. This strategy is often more straightforward and avoids the challenges of direct fluorination on complex substrates.

Chapter 3: Strategic Incorporation of Fluorine: Key Synthetic Methodologies

The successful incorporation of fluorine requires a carefully chosen synthetic strategy. Here, we detail three fundamental, field-proven protocols.

Electrophilic Fluorination of β-Ketoesters

Electrophilic fluorination is a powerful method for installing a fluorine atom adjacent to a carbonyl group. Selectfluor® is a stable, safe, and highly effective "F+" source for this transformation.

Protocol: Monofluorination of Ethyl Benzoylacetate using Selectfluor®

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate (1 equivalent) in acetonitrile (MeCN) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add Selectfluor® (1.1 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. For some substrates, gentle heating (e.g., 40-50 °C) may be required.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate. Purify the crude product by silica gel column chromatography to yield the α-fluoro-β-ketoester.

Causality: The β-ketoester exists in equilibrium with its enol or enolate form. This electron-rich double bond acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. The use of a polar aprotic solvent like acetonitrile facilitates the reaction.

Nucleophilic Aromatic Substitution (SNAr) Fluorination

The SNAr reaction is a cornerstone for introducing fluorine into electron-deficient aromatic systems. A leaving group (typically -Cl or -NO2) is displaced by a nucleophilic fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF).

Protocol: Fluorination of 2,4-Dinitrochlorobenzene using CsF

-